molecular formula C9H6BrNS B1282850 2-(4-Bromophenyl)-1,3-thiazole CAS No. 27149-27-5

2-(4-Bromophenyl)-1,3-thiazole

Cat. No. B1282850
CAS RN: 27149-27-5
M. Wt: 240.12 g/mol
InChI Key: AGSWRPPPAGUIOZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The presence of the bromophenyl group at the 2-position of the thiazole ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials due to its potential for further chemical modifications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. One such method involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to yield thiazoles. This method allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring, which can be further transformed, for example, through Br/F exchange reactions that are useful in radiopharmaceutics .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various techniques such as IR, Mass, NMR, and X-ray diffraction. For instance, the crystal structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was determined using single-crystal X-ray diffraction. The geometric parameters obtained from Density Functional Theory (DFT) calculations were consistent with the experimental X-ray data, indicating the reliability of theoretical methods in predicting molecular structures .

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions due to their reactive sites. For example, the bromine atom on the phenyl ring can be involved in nucleophilic substitution reactions, which can be utilized to create various molecular architectures. The reactivity of the thiazole ring itself can also be exploited in the formation of cocrystals or salts with other compounds, as demonstrated by the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids to form hydrogen-bonded adducts and salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of electronegative atoms such as fluorine can affect the molecule's electrostatic potential, as seen in the molecular electrostatic surface analysis of the imidazole derivative mentioned earlier . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and (\pi)-(\pi) stacking, can significantly influence the compound's solid-state properties, as observed in the crystal structures of various thiazole-based cocrystals and salts .

Scientific Research Applications

Synthesis and Biological Activity

2-(4-Bromophenyl)-1,3-thiazole derivatives have been synthesized using conventional methods and microwave irradiation, with their structures confirmed by IR and NMR spectroscopy. These compounds have been evaluated for biological efficacy, indicating potential applications in the field of biochemistry and pharmaceuticals (Rodrigues & Bhalekar, 2015).

Corrosion Inhibition

Studies involving 2-(4-Bromophenyl)-1,3-thiazole have explored its utility in corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations were performed to predict its corrosion inhibition performances, particularly against iron corrosion. These theoretical data align well with experimental inhibition efficiency results, highlighting its potential as a corrosion inhibitor (Kaya et al., 2016).

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) and Monte Carlo simulations were conducted on 2-(4-Bromophenyl)-1,3-thiazole derivatives to assess their performance as corrosion inhibitors. Electronic parameters relevant to inhibition activity were computed, demonstrating the compound's potential in material sciences and engineering (Obot et al., 2016).

Halogen-Substituted Derivatives

Research on halogen-substituted thiazole derivatives, including 2-(4-Bromophenyl)-1,3-thiazole, has shown effective inhibition of mild steel corrosion. The study involved electrochemical measurements and quantum calculations, providing insights into the adsorption ability and efficacy of these compounds (Gong et al., 2019).

Antimicrobial Activity

Several studies have been conducted on derivatives of 2-(4-Bromophenyl)-1,3-thiazole, focusing on their antimicrobial activities. These compounds have been tested for antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The synthesis and evaluation of these compounds provide a basis for their application in medical and pharmaceutical research (Ulusoy et al., 2002), (Güzeldemirci & Küçükbasmacı, 2010).

Safety And Hazards

The safety and hazards of “2-(4-Bromophenyl)-1,3-thiazole” would depend on factors such as its reactivity and the toxicity of its degradation products. The presence of a bromine atom could potentially make the compound hazardous, as bromine is a strong oxidizer .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-1,3-thiazole” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. For example, bromophenyl groups and thiazole rings are both found in a variety of biologically active compounds, suggesting that “2-(4-Bromophenyl)-1,3-thiazole” could have interesting biological properties .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSWRPPPAGUIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543431
Record name 2-(4-Bromophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)thiazole

CAS RN

27149-27-5
Record name 2-(4-Bromophenyl)thiazole
Source CAS Common Chemistry
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Record name 2-(4-Bromophenyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Demydchuk, KM Kondratyuk… - Synthetic …, 2012 - Taylor & Francis
A four-step preparative-scale synthesis of eight 2-alkyl- and arylsubstituted thiazole-4-sulfonyl chlorides from chloralamides is reported. Good yields and easy availability of starting …
Number of citations: 10 www.tandfonline.com

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